

In Vitro ADME Properties of Compounds Containing 3-(Difluoromethyl)morpholine

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Compound of Interest

Compound Name: 3-(Difluoromethyl)morpholine

Cat. No.: B13537979

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Executive Summary

In medicinal chemistry, the morpholine ring is a privileged scaffold, widely used to improve solubility and metabolic stability.[1] However, the unsubstituted morpholine ring often suffers from oxidative metabolism at the carbon atoms α - to the nitrogen (C3/C5 positions) and can contribute to high basicity, potentially leading to hERG liability or poor permeability.

The **3-(difluoromethyl)morpholine** (3-DFMM) moiety represents a strategic bioisostere that addresses these limitations.[2] Unlike the 3-trifluoromethyl (3-TFM) analog, which significantly increases lipophilicity and abolishes hydrogen bond donor (HBD) capability, the 3-DFMM group acts as a "lipophilic hydrogen bond donor." It provides a balanced modulation of physicochemical properties: blocking metabolic soft spots, lowering basicity (pKa), and enhancing permeability without the excessive lipophilicity penalty associated with perfluorinated groups.

This guide provides a comparative technical analysis of 3-DFMM against standard morpholine and 3-TFM analogs, supported by experimental protocols and mechanistic insights.[2]

Part 1: Comparative Physicochemical Profile[3]

The introduction of fluorine atoms at the 3-position of the morpholine ring induces profound electronic and steric changes. The difluoromethyl (CF₂H) group is unique because the C-H bond is sufficiently polarized by the two fluorine atoms to act as a weak hydrogen bond donor.

Table 1: Physicochemical Property Comparison

Data represents approximate values derived from structural analogs and structure-property relationship (SPR) trends [1, 2].

Property	Morpholine (Ref)	3-(Difluoromethyl)morpholine (3-DFMM)	3-(Trifluoromethyl)morpholine (3-TFM)	Impact of 3-DFMM
pKa (Conj.[2] Acid)	~8.3	~6.5 – 6.8	~5.5 – 5.8	Optimal Basicity: Reduces pKa by ~1.5–2 units, reducing lysosomal trapping and hERG binding risk.
LogD (pH 7.4)	-0.86 (Hydrophilic)	~0.2 – 0.6	> 1.2	Balanced Lipophilicity: Increases lipophilicity for permeability but remains lower than CF ₃ . ^[2]
H-Bond Donor (HBD)	1 (NH)	1 (NH) + 1 (CF ₂ H)	1 (NH)	Solubility/Binding : The CF ₂ H proton can interact with carbonyls/acceptors in the active site.
Metabolic Liability	High (α -C oxidation)	Low	Low	Metabolic Blocking: Steric and electronic shielding of the α -carbon. ^[2]
TPSA (Å ²)	~12	~12 + (Polarized C-H)	~12	Permeability: Slight increase in effective polar surface area due

to H-bond acidity.

[2]

Mechanistic Insight: The "Lipophilic Hydrogen Bond Donor"

While the trifluoromethyl group (-CF₃) is purely hydrophobic, the difluoromethyl group (-CF₂H) possesses a polarized proton.

- **Acidity:** The electronegativity of the two fluorine atoms pulls electron density, making the C-H proton acidic (weak H-bond donor).
- **Interaction:** This allows 3-DFMM to maintain specific water-bridged interactions or direct H-bonds within a protein pocket that 3-TFM would disrupt.[2]

Part 2: Metabolic Stability & Clearance[2]

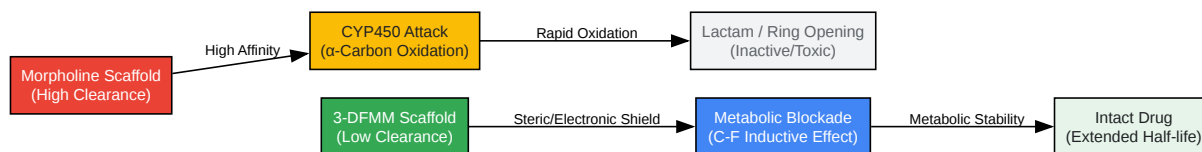
The primary metabolic pathway for morpholine-containing drugs is often oxidative N-dealkylation or C-oxidation at the α -position (C3), catalyzed by CYP450 isoforms (typically CYP3A4 or CYP2D6).[2]

Mechanism of Stabilization

- **C-H Bond Strength:** The C-F bond is the strongest single bond in organic chemistry.[2] While we are not breaking the C-F bond, the inductive effect strengthens the adjacent C-H bonds, making them less susceptible to radical abstraction by the CYP450 heme iron-oxo species.
- **Steric Shielding:** The CF₂H group is bulkier than a hydrogen atom (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å), sterically hindering the approach of the enzyme to the nitrogen lone pair and the α -carbon.
- **Reduced Basicity:** Lowering the pKa of the amine reduces the concentration of the cationic species, which can alter the binding affinity to certain CYP isoforms (e.g., CYP2D6 prefers basic substrates).

Diagram: Metabolic Blocking Strategy

The following diagram illustrates how 3-DFMM diverts metabolism compared to the unsubstituted morpholine.



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Caption: Comparative metabolic fate. The 3-DFMM scaffold resists α -carbon oxidation, preserving the active drug species.

Part 3: Permeability and Efflux (Caco-2/MDCK)

Permeability is often a bottleneck for morpholine compounds due to their high polarity.[2]

3-DFMM Advantage[2][4]

- Passive Diffusion: The addition of the difluoromethyl group increases the lipophilicity (LogD) into the optimal range (1–3) for oral absorption, enhancing passive transcellular diffusion compared to the parent morpholine.
- Efflux Mitigation: P-glycoprotein (P-gp) efflux often correlates with the number of hydrogen bond donors and high basicity.[2]
 - By lowering the basicity (pKa ~6.5), 3-DFMM reduces the percentage of ionized drug at physiological pH (7.4), decreasing the affinity for cation-preferring efflux transporters.
 - Unlike 3-TFM, which might become too lipophilic and attract high non-specific binding, 3-DFMM maintains a balance.[2]

Part 4: Safety Pharmacology (hERG Inhibition)

hERG channel inhibition is a major safety concern for basic amines.[2] The primary driver for hERG binding is a basic nitrogen (pKa > 8) and a lipophilic tail (π -stacking).

- Risk Reduction: The 3-DFMM moiety significantly lowers the pKa of the morpholine nitrogen.
- Data Trend: Compounds with pKa < 7.0 generally show reduced hERG liability compared to their more basic analogs (pKa > 8.5).[2] The electron-withdrawing nature of the CF₂H group pulls density from the nitrogen, reducing the cation- π interaction strength within the hERG pore.

Part 5: Experimental Protocols

To validate the advantages of 3-DFMM in your specific series, the following standardized protocols are recommended.

Protocol A: Microsomal Stability Assay (Cl_{int} Determination)

Objective: Determine the intrinsic clearance of 3-DFMM analogs vs. parent morpholine.

- Preparation:
 - Prepare 10 mM stock solutions of test compounds in DMSO.
 - Thaw liver microsomes (Human/Rat, 20 mg/mL protein) on ice.
- Incubation:
 - Buffer: 100 mM Potassium Phosphate (pH 7.4).
 - Reaction Mix: 0.5 mg/mL microsomes, 1 μ M test compound.
 - Start: Initiate reaction with NADPH-regenerating system (1 mM NADP⁺, 5 mM G6P, 1.5 U/mL G6PDH).
- Sampling:
 - Aliquot 50 μ L at t = 0, 5, 15, 30, and 60 min.
 - Quench: Add to 150 μ L ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

- Analysis:
 - Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
 - Calculation: Plot $\ln(\% \text{ remaining})$ vs. time. Slope = $-k$.[\[2\]](#)

Protocol B: Shake-Flask LogD (Lipophilicity)

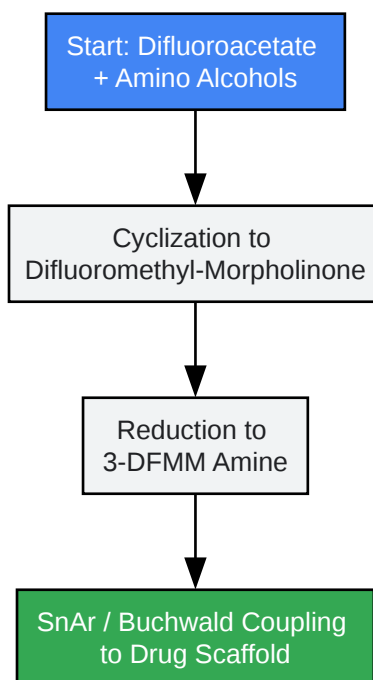
Objective: Quantify the lipophilicity shift provided by the CF_2H group.

- Phases: Saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice versa for 24 hours.
- Equilibration:
 - Dissolve test compound in the pre-saturated buffer phase (Target: 100 μM).
 - Add equal volume of pre-saturated 1-Octanol.[\[2\]](#)
- Agitation: Shake at 25°C for 4 hours; Centrifuge to separate phases.
- Quantification:
 - Measure concentration in both phases using HPLC-UV.[\[2\]](#)

Part 6: Synthesis & Building Blocks

The 3-DFMM moiety is typically introduced using specific building blocks rather than late-stage fluorination.[\[2\]](#)

- Key Reagent: (S)- or (R)-**3-(difluoromethyl)morpholine** hydrochloride.[\[2\]](#)
- Commercial Availability: These chiral building blocks are increasingly available (e.g., Enamine, Sigma, WuXi) [\[3\]](#).
- Synthetic Route: Often synthesized via the reaction of 2-amino-3,3-difluoropropan-1-ol derivatives or ring expansion of fluorinated aziridines/oxetanes.[\[2\]](#)



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Caption: General synthetic workflow for incorporating the 3-DFMM motif.

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Sources

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